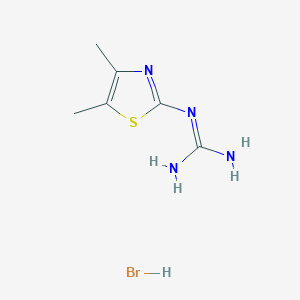

1-(4,5-Dimethylthiazol-2-yl)guanidine hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(4,5-Dimethylthiazol-2-yl)guanidine hydrobromide” is a chemical compound . It is related to the MTT reagent used in the MTT assay, a colorimetric assay for assessing cell metabolic activity . The MTT reagent is chemically 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide .

Chemical Reactions Analysis

The MTT reagent, which is chemically related to “1-(4,5-Dimethylthiazol-2-yl)guanidine hydrobromide”, is reduced to formazan by metabolically active cells . This reduction results in disruption of the core tetrazole ring and the formation of a violet-blue water-insoluble molecule called formazan .Scientific Research Applications

Drug Discovery

The MTT assay, which utilizes MTT, is a simple, cheap, reliable, and sensitive technique adapted to a wide range of experimental conditions and cell types. It’s extensively used in drug discovery to assess the cytotoxicity of compounds and screen for potential anticancer agents .

Toxicology

In toxicology, the MTT assay helps evaluate cell growth and viability, providing a quantitative method to measure cell viability across various cell types .

Cell Viability and Proliferation Studies

The MTT assay measures cellular metabolic activity as an indicator of cell viability and proliferation. This colorimetric assay is based on the reduction of MTT to purple formazan crystals by metabolically active cells .

Anticancer Agent Screening

MTT is instrumental in screening for potential anticancer agents due to its ability to indicate cellular metabolic activity .

Stem Cell Research

The cost-effective and quantitative nature of the MTT assay makes it particularly useful in stem cell research for analyzing cell viability .

Analyzing Treatment Toxicity

Despite its widespread use, it’s important to consider the limitations of the MTT assay when representing treatment toxicity, cell viability, and metabolic activity as it can be misapplied or misinterpreted .

For further detailed applications or technical documents related to 1-(4,5-Dimethylthiazol-2-yl)guanidine hydrobromide, you may refer to suppliers or manufacturers like Benchchem or Ambeed for MSDS/COA and other relevant documents.

Mechanism of Action

Target of Action

It is known that guanidine, a related compound, acts on mitochondrial dehydrogenases .

Mode of Action

Guanidine, a related compound, is known to enhance the release of acetylcholine following a nerve impulse and appears to slow the rates of depolarization and repolarization of muscle cell membranes .

Biochemical Pathways

It is known that guanidine and its derivatives can influence the pentose phosphate pathway .

Result of Action

Guanidine, a related compound, is known to treat muscle weakness and fatigue associated with the myasthenic complications of Eaton-Lambert syndrome .

properties

IUPAC Name |

2-(4,5-dimethyl-1,3-thiazol-2-yl)guanidine;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4S.BrH/c1-3-4(2)11-6(9-3)10-5(7)8;/h1-2H3,(H4,7,8,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSRQKNXEUZMFOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N=C(N)N)C.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrN4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70600137 |

Source

|

| Record name | N''-(4,5-Dimethyl-1,3-thiazol-2-yl)guanidine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85207-84-7 |

Source

|

| Record name | N''-(4,5-Dimethyl-1,3-thiazol-2-yl)guanidine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-cyclopentyl-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1357504.png)

![1-[4-(3-Methylphenoxy)phenyl]methanamine](/img/structure/B1357540.png)

![{2-[3,4-Dihydro-1(2H)-quinolinyl]-phenyl}methanamine](/img/structure/B1357541.png)

![3-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1357542.png)

![3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1357565.png)